Bi-linderone

説明

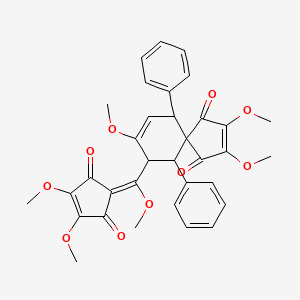

Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .

Synthesis Analysis

The synthesis of Bi-linderone involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into Bi-linderone has been discovered, which may give clues to the biosynthetic pathway for Bi-linderone .Molecular Structure Analysis

The molecular weight of Bi-linderone is 600.61, and its formula is C34H32O10 . The structure of Bi-linderone contains a spirocyclopentenedione-containing carbon skeleton .科学的研究の応用

Insulin Sensitivity Improvement : Bi-linderone was found to show significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 microg/mL (Wang, Gao, Zhang, & Liu, 2010).

Anti-Inflammatory and Anti-Neuroinflammatory Actions : Compounds including bi-linderone isolated from Lindera erythrocarpa demonstrated significant inhibitory effects on the production of pro-inflammatory proteins and the activation of nuclear factor κB (NF-κB), suggesting therapeutic potential in neuroinflammatory diseases (Yoon, Lee, Liu, Lee, & Lee, 2022).

Synthetic Studies and Molecular Structure : Research focusing on the synthetic studies toward bi-linderone revealed unexpected 6π-electrocyclization reactions, contributing to the understanding of the molecular structure and synthesis of this compound (Xiao, Zhang, Wang, & Hu, 2015).

Biomimetic Total Syntheses : Bi-linderone's efficient biomimetic total synthesis was achieved through simple exposure to sunlight, triggering photochemical reactions (Tan, Zheng, Liu, & Wang, 2011).

Structural Determination and Biosynthetic Pathways : Chromatographic fractionation led to the isolation of bi-linderone derivatives, contributing to the understanding of their structures and potential biosynthetic pathways (Chen, Liu, Deng, Zhang, Li, Ahmed, Yin, & Tang, 2018).

Concise Synthesis Methods : Research into the synthesis of bi-linderone has provided insights into its possible biosynthetic pathways and the methodologies for its production (Xiao, Liu, Wang, Zhang, Li, & Hu, 2013).

Antioxidant and Anticancer Activities : Isolated compounds from Lindera oxyphylla, including linderone, showed significant antioxidant activity and potential anticancer properties (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

Formal Synthesis of Related Compounds : Studies on the formal synthesis of related compounds such as linderone and lucidone have been reported, contributing to the field of natural product synthesis (Bose & Langer, 2005).

Suppression of Breast Cancer Cell Metastasis : Methyl linderone, a related compound, was found to attenuate breast cancer cell metastasis by suppressing pro-inflammatory and metastasis-related factors (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

Osteoporosis Treatment Potential : Lindera aggregata, a source of bi-linderone, demonstrated potential in osteoporosis treatment through the regulation of bone resorption and formation genes (Wang, Rong, Wang, Yu, Wang, Wang, Xue, Chen, Meng, & Peng, 2022).

特性

IUPAC Name |

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIXMPUYUMOMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bi-linderone | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)